molecular formula C9H8BrNO B1375797 5-Bromo-2,3-dihydroquinolin-4(1H)-one CAS No. 1391268-61-3

5-Bromo-2,3-dihydroquinolin-4(1H)-one

Cat. No. B1375797
CAS RN: 1391268-61-3
M. Wt: 226.07 g/mol
InChI Key: ZVJZGPYDOMMMMA-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydroquinolin-4(1H)-one, or 5-Bromo-2,3-DHQ, is a chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains one or more rings of atoms that are not all carbon atoms. 5-Bromo-2,3-DHQ is a white crystalline solid with a melting point of 207-210°C. It has a molecular weight of 327.07 g/mol and a molecular formula of C8H7BrO.

Scientific Research Applications

Chemical Synthesis and Modifications

  • 5-Bromo-2,3-dihydroquinolin-4(1H)-one has been utilized in regio- and stereoselective α-halogenation processes, demonstrating its potential in creating structurally diverse molecules (Mphahlele et al., 2001).
  • Modifications in the amine portion of substituted aminobutyl-benzamides, including compounds like this compound, have been studied for their binding affinity to σ1 and σ2 receptors, underscoring its relevance in receptor binding studies (Fan, Lever, & Lever, 2011).

Antiviral and Cytotoxic Applications

Synthesis and Catalysis

  • The compound has been used in the synthesis of various derivatives, showcasing its role in chemical synthesis and catalysis (Mohammadi & Hossini, 2011).
  • It's also been involved in the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones using intramolecular cyclization of 2-aminochalcones, further illustrating its versatility in synthetic chemistry (Derabli et al., 2016).

Other Applications

  • Derivatives of this compound have been synthesized and assessed for their insecticidal activity, expanding its potential use in agricultural sciences (Cong, Jiang, & Cheng, 2021).
  • The compound's derivatives have been studied for antimicrobial properties and for their ability to bind metal ions, which is significant in the field of bioinorganic chemistry (Pejović et al., 2012).

properties

IUPAC Name

5-bromo-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJZGPYDOMMMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857272
Record name 5-Bromo-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1391268-61-3
Record name 5-Bromo-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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